molecular formula C18H29BClNO2 B2911231 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl CAS No. 2096336-73-9

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl

Cat. No.: B2911231
CAS No.: 2096336-73-9
M. Wt: 337.7
InChI Key: CHKKEXYNJDNPEX-UHFFFAOYSA-N
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Description

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a phenylboronic acid moiety, a cyclopentylamine group, and a pinacol ester group, making it a versatile reagent in various chemical reactions.

Mechanism of Action

Target of Action

Boronic acids and their esters, including pinacol esters, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound, being a boronic acid pinacol ester, is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway involving this compound. This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis for the construction of complex organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The action of 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl is influenced by environmental factors such as the presence of a metal catalyst (typically palladium), the pH of the environment, and the presence of a base . The compound is also sensitive to air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl typically involves the following steps:

  • Boronic Acid Formation: The starting material, phenylboronic acid, is reacted with cyclopentylamine to form the corresponding boronic acid derivative.

  • Esterification: The boronic acid derivative is then esterified using pinacol, resulting in the pinacol ester form.

  • Acidification: Finally, the compound is treated with hydrochloric acid (HCl) to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl can undergo various types of chemical reactions, including:

  • Oxidation: The boronic acid moiety can be oxidized to form phenylboronic acid derivatives.

  • Reduction: The compound can be reduced to form different boronic acid derivatives.

  • Substitution: The cyclopentylamine group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Phenylboronic acid derivatives.

  • Reduction: Different boronic acid derivatives.

  • Substitution: Substituted cyclopentylamine derivatives.

Scientific Research Applications

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl is widely used in scientific research due to its unique properties. Some of its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for the construction of complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Medicine: Investigated for its potential therapeutic applications, including its use in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and in various industrial processes.

Comparison with Similar Compounds

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl is unique due to its specific structural features. Similar compounds include:

  • 4-(N-Cyclopentylaminomethyl)-2-fluorophenylboronic acid, pinacol ester: This compound has a fluorine atom on the phenyl ring, which can affect its reactivity and biological activity.

  • 4-(N-Cyclopentylaminomethyl)phenylboronic acid: Lacks the pinacol ester group, resulting in different chemical properties and applications.

Properties

IUPAC Name

N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)15-11-9-14(10-12-15)13-20-16-7-5-6-8-16;/h9-12,16,20H,5-8,13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKKEXYNJDNPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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